molecular formula C26H52N2O5S B12735832 Oleamidopropyl hydroxysultaine CAS No. 93941-94-7

Oleamidopropyl hydroxysultaine

Cat. No.: B12735832
CAS No.: 93941-94-7
M. Wt: 504.8 g/mol
InChI Key: CNIGBCBFYDWQHS-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleamidopropyl hydroxysultaine (CAS 93941-94-7) is a plant-derived amphoteric surfactant of significant interest in cosmetic and personal care research . Its chemical structure, an inner salt with the formula C₂₆H₅₂N₂O₅S, features both positive and negative charges, allowing it to behave as a mild cleanser, foam booster, and conditioning agent across a wide pH range . This versatility makes it a valuable subject for formulating milder, sulfate-free products such as shampoos, body washes, and facial cleansers . In research applications, this compound demonstrates multiple key functions. As a surfactant, it effectively loosens and lifts away oils and dirt without stripping the skin or scalp of natural moisture, making it a candidate for studies on gentle cleansing systems . It also acts as a foam booster, enhancing the volume and stability of lather in cleansing formulations . Furthermore, it provides conditioning benefits by depositing a light film that improves hair softness, shine, and combability, and helps maintain skin's hydration, leaving a soft after-feel without tightness . Its antistatic properties help to reduce static electricity on hair, which is a valuable area of investigation for hair care product development . Derived from oleic acid found in plant oils like olive and sunflower, it is also a relevant material for projects focused on sustainable and vegan-friendly cosmetic ingredients . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for incorporation into finished consumer products. It is strictly prohibited for personal use.

Properties

CAS No.

93941-94-7

Molecular Formula

C26H52N2O5S

Molecular Weight

504.8 g/mol

IUPAC Name

3-[dimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate

InChI

InChI=1S/C26H52N2O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-26(30)27-21-19-22-28(2,3)23-25(29)24-34(31,32)33/h11-12,25,29H,4-10,13-24H2,1-3H3,(H-,27,30,31,32,33)/b12-11-

InChI Key

CNIGBCBFYDWQHS-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Oleamidopropyl Hydroxysultaine and Analogues

Amidation Reactions in Oleamidopropyl Hydroxysultaine Synthesis

The initial stage in the synthesis of this compound is the creation of an intermediate amidoamine through an amidation reaction. This process involves the condensation of a fatty acid with a short-chain diamine.

The lipophilic character of this compound is derived from its fatty acid backbone. Oleic acid, a monounsaturated omega-9 fatty acid (18:1 cis-9), is the key precursor for this specific compound, lending the "oleamido" portion to its name. wikipedia.org The synthesis begins with the amidation of oleic acid with 3,3-dimethylaminopropylamine (DMAPA). cir-safety.orgindustrialchemicals.gov.au This reaction forms the intermediate N-[3-(dimethylamino)propyl]oleamide. This intermediate possesses a tertiary amine group which is crucial for the subsequent quaternization step, and a secondary amide group linking the oleic acid tail to the propyl amine head. industrialchemicals.gov.au The choice of fatty acid is critical as it dictates the physical properties of the final surfactant, such as its solubility and conditioning effect.

The general reaction can be summarized as: Fatty Acid + Aminoalkyl-substituted Tertiary Amine → Fatty Amidoamine + Water google.com

Amidation is a reversible, equilibrium-limited reaction. acs.orgresearchgate.netnih.gov The direct thermal condensation of a carboxylic acid and an amine typically requires high temperatures, often exceeding 160°C, to drive the reaction forward by removing the water byproduct. google.commdpi.com The primary thermodynamic challenge is the initial acid-base reaction between the carboxylic acid (oleic acid) and the amine (DMAPA), which forms a stable and unreactive ammonium (B1175870) salt. mdpi.com High temperatures are necessary to overcome this and facilitate the nucleophilic attack of the amine on the carbonyl carbon, leading to amide formation.

Kinetic studies on the amidation of fatty acids show that the reaction rate is influenced by temperature, reactant molar ratio, and the presence of catalysts. scispace.comijnc.ir For instance, in the synthesis of oleamide (B13806) from oleic acid and urea, increasing the temperature from 160°C to 200°C significantly increases the reaction rate constant. ijnc.ir The reaction often follows pseudo-first-order kinetics with respect to the fatty acid, especially when the amine is used in excess. ijnc.ir

The enthalpy of the amidation reaction is a key thermodynamic parameter. acs.org To shift the equilibrium toward the product side and maximize conversion, the water formed during the reaction is typically removed, often through azeotropic distillation or by applying a vacuum. researchgate.netmdpi.com

Table 1: Effect of Temperature on Amidation Reaction Rate (Illustrative Data based on related studies)
Temperature (°C)Rate Constant (k) min-1Reaction Order
1600.0025Pseudo First-Order
1800.0041Pseudo First-Order
2000.0054Pseudo First-Order

This table illustrates the general principle that increasing temperature accelerates the rate of amidation, based on kinetic studies of similar fatty acid amidation reactions. ijnc.ir

Purification and Isolation Techniques for this compound

After the two-stage synthesis, the reaction mixture contains the desired this compound, unreacted starting materials, the sodium chloride byproduct, and potentially side products formed at high temperatures. google.comnih.gov Purification is essential to obtain a product with the desired performance and quality.

A primary impurity is sodium chloride, which is formed in stoichiometric amounts during the quaternization step. googleapis.com Due to the high concentration of the surfactant product, much of the NaCl may precipitate and can be removed by filtration. Further reduction of salt content can be achieved through processes like diafiltration or washing.

Unreacted fatty acids or amidoamine intermediates can also be present. The level of these impurities is minimized by optimizing reaction conditions, such as adjusting the stoichiometry of reactants and ensuring sufficient reaction time. nih.gov Adjusting the final pH of the product solution is also a critical step in ensuring stability and quality. google.com For highly specialized applications, more advanced purification techniques such as liquid chromatography could be employed, but for most industrial uses, filtration and pH adjustment are the primary methods. The removal of volatile impurities can be accomplished through vacuum stripping. researchgate.net

Control of Impurity Profiles in Industrial Synthesis

The industrial synthesis of this compound, an amphoteric surfactant valued for its mildness and performance in personal care products, necessitates stringent control over its impurity profile. The manufacturing process, which typically involves the amidation of oleic acid with N,N-dimethylaminopropylamine (DMAPA) to form oleamidopropyl dimethylamine (B145610), followed by a quaternization step with sodium 3-chloro-2-hydroxypropanesulfonate, can give rise to several process-related impurities. The presence of these impurities, particularly residual amines, can impact the final product's quality, stability, and toxicological profile. Therefore, robust synthetic methodologies and process optimization are critical to ensure a high-purity final product.

Formation and Mitigation of Amine Impurities

The primary amine impurities of concern in the synthesis of this compound are unreacted N,N-dimethylaminopropylamine (DMAPA) and the intermediate, oleamidopropyl dimethylamine. These impurities can arise from incomplete reactions during the amidation and quaternization stages, respectively.

The formation of residual DMAPA is primarily a consequence of an incomplete amidation reaction. To drive this reaction to completion and thus minimize unreacted DMAPA, manufacturers can employ several strategies. One common approach is the use of an excess of the fatty acid component, in this case, oleic acid. However, this must be carefully balanced to avoid high levels of unreacted fatty acid in the intermediate product. Another critical parameter is the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to the degradation of reactants and products, potentially forming other undesirable byproducts. Therefore, optimizing the temperature and reaction time is crucial for maximizing the conversion of DMAPA while minimizing degradation. The removal of water, a byproduct of the amidation reaction, is also essential to shift the equilibrium towards the product side and ensure a high degree of conversion. This is typically achieved through azeotropic distillation or by carrying out the reaction under a vacuum.

The presence of the amidoamine intermediate, oleamidopropyl dimethylamine, in the final product is a result of an incomplete quaternization reaction. Optimizing this step involves careful control of the stoichiometry of the reactants, temperature, and pH. A slight excess of the quaternizing agent, sodium 3-chloro-2-hydroxypropanesulfonate, can be used to ensure the complete conversion of the amidoamine. However, a large excess should be avoided as it can lead to higher levels of inorganic salts in the final product. The reaction is typically carried out in an aqueous solution, and the pH is carefully controlled to maintain the reactivity of the amidoamine and the stability of the hydroxysultaine product.

Beyond these primary amine impurities, other byproducts can form through side reactions. For instance, the hydrolysis of the amide bond in this compound under certain pH and temperature conditions can regenerate the amidoamine and oleic acid. Therefore, maintaining optimal process conditions throughout the synthesis and purification steps is paramount.

Table 1: Mitigation Strategies for Amine Impurities in this compound Synthesis

ImpurityStage of FormationMitigation Strategies
N,N-dimethylaminopropylamine (DMAPA)Amidation- Optimization of reactant molar ratio (slight excess of oleic acid)- Precise control of reaction temperature and time- Efficient removal of water byproduct (e.g., azeotropic distillation, vacuum)
Oleamidopropyl dimethylamineQuaternization- Optimization of reactant stoichiometry (slight excess of quaternizing agent)- Control of reaction pH and temperature
Other amine byproductsVarious/Degradation- Strict control of process parameters to prevent hydrolysis and other side reactions

Analytical Monitoring of Process Byproducts

To ensure the effectiveness of the impurity mitigation strategies, robust analytical monitoring of process byproducts is essential throughout the industrial synthesis of this compound. A combination of chromatographic and spectroscopic techniques is typically employed for both in-process control and final product quality assurance.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of this compound and its impurities. Due to the lack of a strong chromophore in these molecules, traditional UV detection can be challenging. Therefore, universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often preferred. These detectors provide a response that is more uniform for different analytes, regardless of their optical properties, making them well-suited for quantifying the main component and its non-volatile impurities. Reversed-phase HPLC methods are commonly developed using C18 or similar columns with a gradient elution of a mixture of water, organic solvents like acetonitrile (B52724) or methanol, and additives such as formic acid or ammonium acetate (B1210297) to improve peak shape and separation.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another vital tool, particularly for the analysis of volatile and semi-volatile impurities. This technique is highly effective for the quantification of residual DMAPA. The high sensitivity and specificity of GC-MS allow for the detection and identification of trace levels of this and other potential volatile byproducts.

Titration methods also play a role in process monitoring. For instance, potentiometric titration can be used to determine the total amine value, providing a measure of the residual basic impurities. This can be a rapid and cost-effective method for in-process checks of the amidation reaction's completeness.

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for structural elucidation and can be used to monitor the progress of the reactions. FTIR can track the disappearance of the carboxylic acid peak and the appearance of the amide peak during the amidation step. NMR provides detailed structural information, confirming the identity of the final product and helping to identify unknown impurities.

Table 2: Analytical Techniques for Monitoring Byproducts in this compound Synthesis

Analytical TechniqueTarget AnalytesPurpose
High-Performance Liquid Chromatography (HPLC) with CAD or ELSDThis compound, Oleamidopropyl dimethylamine, non-volatile byproductsQuantification of the main component and non-volatile impurities, final product quality control
Gas Chromatography-Mass Spectrometry (GC-MS)N,N-dimethylaminopropylamine (DMAPA), other volatile impuritiesQuantification of residual volatile reactants and byproducts
Potentiometric TitrationTotal basic impuritiesIn-process control of the amidation reaction
Fourier Transform Infrared (FTIR) SpectroscopyFunctional groups (e.g., carboxylic acid, amide)Monitoring reaction progress
Nuclear Magnetic Resonance (NMR) SpectroscopyThis compound and impuritiesStructural confirmation and identification of unknown byproducts

Physicochemical Principles and Interfacial Phenomena of Oleamidopropyl Hydroxysultaine

Surface Tension Reduction Mechanisms

The primary function of any surfactant is its ability to reduce the surface or interfacial tension between different phases, such as air-water or oil-water. Oleamidopropyl hydroxysultaine achieves this through a dynamic process of adsorption at interfaces and the formation of micelles in the bulk phase.

Adsorption at Fluid-Fluid Interfaces

The amphiphilic nature of this compound drives its molecules to accumulate at fluid-fluid interfaces. The hydrophobic oleyl tail orients itself away from the aqueous phase, penetrating the non-polar phase (like air or oil), while the hydrophilic headgroup remains in the water. This molecular arrangement disrupts the cohesive energy at the interface, leading to a reduction in surface tension. The efficiency of this adsorption is influenced by factors such as the concentration of the surfactant, temperature, and the presence of other electrolytes.

Critical Micellization Concentration Studies

As the concentration of this compound in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Beyond a certain point, known as the Critical Micelle Concentration (CMC), the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates called micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment.

The CMC is a critical parameter that signifies the maximum surface tension reduction achievable by a surfactant. Once micelles form, the surface tension of the solution remains relatively constant with further increases in surfactant concentration.

While specific experimental data for the CMC of this compound is not widely published, data for a structurally related compound, oleamidopropyl betaine, can provide an illustrative example of the expected range.

Table 1: Illustrative Critical Micelle Concentration (CMC) of a Structurally Similar Surfactant

CompoundCMC (wt%)Method
Oleamidopropyl Betaine0.05 - 0.1Not Specified

This data is for Oleamidopropyl Betaine and is intended to be illustrative for the related compound this compound.

Interfacial Rheology and Film Formation

The layer of this compound molecules adsorbed at an interface, known as an interfacial film, possesses distinct rheological properties that are crucial for the stability of emulsions and foams. Interfacial rheology characterizes the response of this film to deformation.

Viscoelastic Properties of Interfacial Films

Interfacial films formed by surfactants like this compound are not purely viscous or purely elastic but exhibit both properties, a behavior known as viscoelasticity. The viscoelasticity of these films is a measure of their ability to resist deformation and to recover their original state after the deforming stress is removed. A higher viscoelastic modulus contributes to the formation of a more robust and resilient interfacial film, which is essential for preventing the coalescence of droplets in an emulsion or the rupture of lamellae in a foam.

The specific viscoelastic parameters, such as the elastic (storage) modulus (G') and viscous (loss) modulus (G''), for this compound are not extensively documented. However, studies on similar amphoteric and zwitterionic surfactants indicate that they can form highly viscoelastic interfacial films, particularly in the presence of co-surfactants or electrolytes.

Dynamics of Adsorption and Desorption at Fluid-Fluid Interfaces

The stability and dynamic behavior of systems containing this compound are also governed by the kinetics of surfactant adsorption to and desorption from interfaces. The rate at which surfactant molecules can migrate to a newly created interface to lower the interfacial tension is critical in processes like emulsification and foaming.

Colloid and Dispersion Science

In the realm of colloid and dispersion science, this compound plays a significant role in the stabilization of multiphase systems. Its ability to adsorb at interfaces and modify surface properties is fundamental to preventing the aggregation or separation of dispersed particles or droplets.

The stabilization of colloidal dispersions by surfactants can be achieved through several mechanisms, including electrostatic repulsion and steric hindrance. As an amphoteric surfactant, the charge on the hydrophilic headgroup of this compound is pH-dependent. In acidic conditions, the molecule carries a net positive charge, while in alkaline conditions, it has a net negative charge. At its isoelectric point, it exists as a zwitterion with no net charge. This pH-responsive charge behavior allows for the modulation of electrostatic interactions between dispersed particles.

The presence of the bulky hydrophilic headgroup and the adsorbed layer of surfactant molecules can also provide a steric barrier, physically preventing particles from approaching each other too closely and undergoing aggregation. The combination of electrostatic and steric stabilization mechanisms makes this compound an effective stabilizer for a wide range of colloidal systems.

Emulsification and Stabilization Mechanisms

Emulsification is the process of dispersing one liquid into another immiscible liquid, such as oil in water (o/w), to form an emulsion. legislation.gov.uke3s-conferences.org Surfactants like this compound are crucial for both the formation and stabilization of these mixtures. acs.org The mechanism involves the surfactant molecules migrating to the oil-water interface, where they orient themselves with their hydrophobic (oil-loving) tails penetrating the oil droplets and their hydrophilic (water-loving) heads remaining in the water phase. e3s-conferences.org

This adsorption at the interface leads to a significant reduction in the interfacial tension (IFT) between the oil and water, lowering the energy required to create the small droplets characteristic of an emulsion. acs.org By forming a protective film around the dispersed droplets, this compound creates a barrier that prevents the droplets from coalescing, thus enhancing the emulsion's stability and shelf-life. legislation.gov.uk The zwitterionic nature of hydroxysultaines contributes to this stability across a wide pH range. padidehshimi.com

Table 1: General Emulsification Properties of Amphoteric Surfactants

Property Description Relevance to this compound
Interfacial Tension Reduction Amphoteric surfactants significantly lower the energy barrier between oil and water phases, facilitating the formation of fine droplets. acs.org As an amphoteric surfactant, it is expected to effectively reduce oil-water interfacial tension.
Film Formation Forms a protective layer around dispersed droplets, preventing coalescence and improving emulsion stability. legislation.gov.uk The molecular structure allows for the formation of a stable interfacial film.
pH Stability Zwitterionic nature allows for effective emulsification over a broad pH range. padidehshimi.com Maintains its emulsifying properties in both acidic and alkaline conditions.
Compatibility Compatible with anionic, cationic, and non-ionic surfactants, allowing for synergistic effects in formulations. padidehshimi.com Can be used in complex formulations to enhance overall emulsion stability and performance.

Foaming Properties and Foam Stability Dynamics

This compound is recognized for its function as a foam booster, which involves improving the quality of foam by increasing its volume, structure, and/or durability. cir-safety.orglegislation.gov.uk The process of foaming involves trapping air bubbles within a liquid. Surfactants facilitate this by reducing the surface tension of the liquid, which allows it to be stretched into thin films (lamellae) that form the walls of the bubbles. legislation.gov.uk

The stability of the foam is a dynamic process governed by several factors, including liquid drainage from the lamellae, gas diffusion between bubbles (Ostwald ripening), and film rupture. This compound enhances foam stability through its presence in the lamellae. The surfactant molecules create a structured interface that can retard drainage and increase the elasticity of the film, making it more resilient to rupture. mdpi.com The zwitterionic nature of hydroxysultaines contributes to the formation of rich, stable foam. google.com

Studies on similar hydroxysultaine surfactants have demonstrated their excellent foaming capabilities. For example, Cocamidopropyl Hydroxysultaine (CHSB) is noted as an excellent foam booster and stabilizer. padidehshimi.com Research on CHSB in high-salinity conditions showed that while foam volume can decrease with increasing salt concentration, the foam's half-life (a measure of stability) can be enhanced. mdpi.com Temperature also plays a critical role; the drainage half-life of CHSB foam was found to decrease significantly as the temperature increased from 30°C to 90°C. mdpi.com The addition of polymers can significantly enhance the thermal stability of hydroxysultaine foams. mdpi.com

Table 2: Foaming Characteristics of a Related Hydroxysultaine (0.4% CHSB)

Condition Parameter Result
Effect of Salinity (at 50°C) Foam Volume Decreases by up to 21.7% as salinity increases to 1.5 x 10⁵ mg/L in a 1 wt% solution. mdpi.com
Foam Half-Life Generally increases with increasing surfactant concentration and salinity. mdpi.com
Effect of Temperature (0 Salinity) Foam Half-Life Decreases by 54.7% when temperature increases from 30°C to 90°C. mdpi.com

Data for Cocamidopropyl Hydroxysultaine (CHSB) is used as a proxy to illustrate general hydroxysultaine behavior.

Solubilization and Microemulsion Formation

Phase Behavior Studies in Multi-component Systems

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, often with the addition of a co-surfactant. ju.edu.jo Unlike conventional emulsions, which are kinetically stable but will eventually separate, microemulsions form spontaneously under the right conditions. ju.edu.jo The formation and type of microemulsion (oil-in-water, water-in-oil, or bicontinuous) depend on the properties of the components and their relative concentrations. ju.edu.jo

The phase behavior of multi-component systems containing zwitterionic surfactants like this compound can be complex. These surfactants can form various self-assembled structures, from spherical micelles to more complex liquid crystalline phases, depending on factors like concentration, temperature, and the presence of electrolytes or other components. bohrium.com Zwitterionic surfactants are known to form microemulsions, often in the presence of a co-surfactant. ju.edu.jo The study of phase diagrams is essential to map the different single-phase and multi-phase regions and to identify the conditions suitable for microemulsion formation. While specific phase diagrams for this compound were not found, research on other zwitterionic surfactants provides insight into the general principles. researchgate.net

Solubilization Capacity of Hydrophobic Compounds

A key function of surfactants is solubilization, the process by which water-insoluble substances (hydrophobic compounds) are dissolved in an aqueous solution through the formation of micelles. google.com Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. onepetro.org These structures have a hydrophobic core and a hydrophilic shell. google.com

Hydrophobic compounds, such as oils and fragrances, can be incorporated into the hydrophobic core of these micelles, effectively "dissolving" them in the aqueous medium. google.com The solubilization capacity is dependent on the surfactant's chemical structure, particularly the size of its hydrophobic tail, and the nature of the hydrophobic compound being solubilized. The long oleyl chain of this compound suggests a significant capacity for solubilizing large hydrophobic molecules.

The CMC is a critical parameter for solubilization, as this is the concentration at which the process begins. google.com While the specific CMC for this compound is not provided in the search results, a mixed system containing erucamidopropyl hydroxysultaine (EHSB) and a gemini (B1671429) surfactant showed a lower CMC than the gemini surfactant alone, indicating synergistic interactions that favor micelle formation. onepetro.org This mixed system also exhibited a lower surface tension at the CMC (γcmc), suggesting enhanced surface activity. onepetro.org

Table 3: Surface Activity Parameters for a Related Surfactant System

Surfactant System Critical Micelle Concentration (CMC) (mol/L) Surface Tension at CMC (γcmc) (mN/m)
DOAPA (Gemini Surfactant) 8.32 × 10⁻⁵ 30.47
DOAPA + EHSB (Erucamidopropyl Hydroxysultaine) 5.13 × 10⁻⁵ 26.35

This data illustrates the synergistic effect of a hydroxysultaine in a mixed surfactant system. onepetro.org

Advanced Applications of Oleamidopropyl Hydroxysultaine in Engineered Systems

Enhanced Oil Recovery (EOR) Formulations and Performance

In the petroleum industry, maximizing hydrocarbon extraction from mature reservoirs is a critical challenge. Chemical Enhanced Oil Recovery (cEOR) techniques are employed to mobilize residual oil trapped in porous rock formations by capillary forces. Zwitterionic surfactants like oleamidopropyl hydroxysultaine are highly effective in EOR applications due to their excellent stability in harsh reservoir conditions and their efficiency in altering fluid and rock surface properties. nih.gov

A primary mechanism for improving oil displacement is the significant reduction of interfacial tension (IFT) between the crude oil and the injected aqueous phase (brine). High IFT is responsible for trapping oil droplets within the pore throats of the reservoir rock. By lowering this tension, surfactants reduce the capillary forces that hold the oil in place, allowing it to be mobilized and swept toward production wells.

Zwitterionic surfactants are known to be very effective at reducing IFT. nih.gov The amphiphilic nature of this compound allows its molecules to accumulate at the oil-water interface, with the hydrophobic oleyl tail extending into the oil phase and the hydrophilic head remaining in the water phase. This molecular arrangement disrupts the cohesive forces between the oil and water molecules, drastically lowering the IFT. Formulations containing similar hydroxysultaine surfactants, such as erucamide (B86657) hydroxysultaine, have demonstrated the ability to achieve ultra-low IFT in the range of 10⁻³ to 10⁻⁴ mN/m when combined with other surfactants, which is a critical threshold for efficient oil mobilization. alfa-industry.com

Table 1: Effect of Various Surfactant Systems on Interfacial Tension (IFT)

Surfactant System Rock Type IFT Reduction (mN/m) Reference
Seawater (SW) + CTAB Carbonate From initial high value to 0.33 nih.gov
Seawater (SW) + SDS Carbonate From initial high value to 0.67 nih.gov
Smart Water (SW4Mg²⁺) Carbonate From initial high value to 17.83 nih.gov
EHSB40 multi-surface activation complex system - Achieved ultra-low IFT (10⁻³ - 10⁻⁴) alfa-industry.com

Many oil reservoirs, particularly those in carbonate formations, are naturally oil-wet or mixed-wet. nih.gov This means the rock surface has a higher affinity for oil than for water, which hinders the displacement of oil by waterflooding. For EOR to be effective, the wettability of the reservoir rock must often be altered from oil-wet to a more water-wet state. mdpi.com

This compound, as a zwitterionic surfactant, can effectively alter rock wettability. The mechanism involves the adsorption of the surfactant onto the rock surface. The polar headgroup of the surfactant interacts with the charged sites on the carbonate or sandstone surface, while the hydrophobic tail can interact with the adsorbed oil components. This process can desorb crude oil components from the rock surface, creating a new surface that is hydrophilic. nih.gov In carbonate reservoirs, which are often positively charged, the negatively charged sulfonate group in the hydroxysultaine head can adsorb onto the surface, orienting the molecule to present a more water-attracting interface. This shift to a water-wet condition allows the injected water to spread more effectively and displace oil from the rock matrix. mdpi.com

Table 2: Wettability Alteration by Surfactants on Carbonate Rock Surfaces

Surfactant Solution Initial State Final State (Contact Angle) Outcome Reference
Seawater (SW) + CTAB Oil-Wet More Water-Wet Significant wettability alteration nih.gov
Seawater (SW) + SDS Oil-Wet More Water-Wet Effective wettability alteration nih.gov
Smart Water (4x SO₄²⁻, Na⁺ removed) Oil-Wet 68° - 71° Altered to more water-wet state nih.gov

The loss of surfactant due to adsorption onto the reservoir rock is a major economic consideration in cEOR projects. researchgate.net As the surfactant solution flows through the porous media, molecules can adsorb onto the surfaces of sandstones and carbonates, depleting the concentration of the active agent in the floodwater and reducing its effectiveness.

The adsorption behavior of surfactants is complex and depends on the mineralogy of the rock, the chemistry of the brine, and the surfactant's structure. scirp.org Zwitterionic surfactants like this compound can exhibit favorable adsorption characteristics compared to their ionic counterparts. Their net charge is near zero around their isoelectric point, which can reduce electrostatic attraction to charged rock surfaces. However, adsorption can still occur through other mechanisms, such as hydrophobic interactions between the surfactant's tail and organic matter on the rock or ion-exchange mechanisms. researcher.life The presence of clay minerals like kaolinite (B1170537) and montmorillonite (B579905) in sandstone formations can significantly increase surfactant adsorption. researchgate.net Minimizing adsorption is a key goal in the design of surfactant formulations for EOR.

Oil reservoirs frequently present harsh conditions, including high temperatures (HT) and high salinity (HS), often with a significant concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These conditions can cause many conventional anionic surfactants to precipitate or lose their effectiveness.

Zwitterionic surfactants, including the hydroxysultaine family, are known for their exceptional stability in such high-temperature, high-salinity (HTHS) environments. nih.govalfa-chemistry.com The presence of both a positive and a negative charge in the headgroup provides excellent resistance to electrolytes and hard water. alfa-chemistry.com This stability ensures that this compound remains soluble and surface-active under challenging reservoir conditions, making it a robust candidate for HTHS applications where other surfactants would fail. For instance, a similar compound, erucamide hydroxysultaine, demonstrates excellent tolerance to Ca²⁺ ions. alfa-industry.com

To optimize performance and cost-effectiveness, EOR formulations often consist of a mixture of chemicals. This compound can exhibit powerful synergistic effects when combined with other surfactants and polymers.

With Co-surfactants: Blending this compound with anionic surfactants can lead to a greater reduction in IFT than either surfactant could achieve alone. nih.gov This synergy is often attributed to the formation of mixed micelles and more efficient packing of the surfactant molecules at the oil-water interface. A patent for nanosurfactants in EOR describes formulations combining a zwitterionic co-surfactant, such as cocamidopropyl hydroxysultaine, with a sulfonate surfactant to create stable and effective nanoparticles for oil displacement. google.com

Material Science and Surface Modification

Beyond the oilfield, the surface-active properties of this compound and other hydroxysultaines are utilized in industrial applications that require the precise control of interfaces and surface properties.

As a zwitterionic surfactant, this compound is effective over a wide pH range and is compatible with both anionic and cationic materials. wikipedia.org Its ability to modify surfaces is central to its function in several engineered systems. One key application is as an antistatic agent. wikipedia.orgcosmileeurope.eu In various material processing and packaging applications, the buildup of static electricity on surfaces can cause handling problems, attract dust, or lead to electrostatic discharge. This compound can be applied to a material's surface, where it adsorbs and forms a thin, conductive layer that helps to dissipate static charges.

Furthermore, hydroxysultaines are used in industrial applications where the generation of high, stable foam is required. wikipedia.org In systems such as industrial cleaners, foam fractionation, or certain manufacturing processes, the surfactant modifies the air-liquid interface, reducing surface tension and creating a robust foam structure. This foam can be used to carry active agents, clean surfaces, or separate materials. The stability of the foam in the presence of electrolytes and hard water makes hydroxysultaines particularly valuable for these demanding industrial settings. alfa-chemistry.comyoutube.com

Interactions with Solid Substrates (e.g., Quartz, Calcite)

The interaction of this compound with solid substrates like quartz and calcite is governed by its amphoteric nature and complex molecular structure. Solid mineral surfaces such as quartz and calcite possess their own surface charges, which can be influenced by the surrounding environment bohrium.com. Due to its zwitterionic properties, this compound can adsorb onto these surfaces through a combination of electrostatic interactions and other intermolecular forces. For instance, the positively charged quaternary ammonium (B1175870) group can interact with negatively charged sites on the substrate, while the negatively charged sulfonate group can interact with positive sites. This dual interaction capability allows for effective adsorption and modification of the substrate's surface properties, influencing wettability and interfacial tension bohrium.com.

Table 1: Summary of Surface Interactions

Feature of this compound Interaction Mechanism with Substrates Consequence on Substrate
Zwitterionic (Amphoteric) Nature Electrostatic attraction to both positive and negative surface sites. Neutralization of surface charge, reduction of static. cosmileeurope.eu
Quaternary Ammonium Group (Cationic) Binds to anionic sites on substrates like quartz. Alters surface hydrophilicity/hydrophobicity.
Sulfonate Group (Anionic) Binds to cationic sites on substrates like calcite. Modifies interfacial tension and wettability. bohrium.com
Long Oleyl Tail (Hydrophobic) Adsorption onto the surface via hydrophobic interactions. Contributes to the formation of a conditioning layer.

Rheology Modification in Advanced Formulations

Viscosity Enhancement and Shear Thinning Behavior

Many formulations containing such rheology modifiers exhibit non-Newtonian behavior, specifically shear thinning (or pseudoplasticity) wikipedia.org. This phenomenon is characterized by a decrease in viscosity as shear strain is applied wikipedia.org. At rest, the components within the formulation, including the surfactant micelles, are randomly oriented, resulting in high viscosity. When a force is applied (e.g., shaking a bottle, spreading a lotion), the components align in the direction of the shear force, reducing intermolecular resistance and allowing the product to flow more easily wikipedia.orgcrodaagriculture.com. This behavior is crucial for products that need to be stable in storage but easily dispensable and applicable.

Table 2: Rheological Properties

Condition Molecular/Micellar State Macroscopic Behavior
At Rest (Low Shear) Randomly oriented micellar network, high intermolecular interaction. High viscosity, formulation appears thick. crodaagriculture.com
Under Application (High Shear) Micelles and polymer chains align with the direction of force. wikipedia.org Viscosity decreases, product flows easily (Shear Thinning). wikipedia.org
Shear Removed The structure quickly returns to its random, high-viscosity state. Viscosity recovers (distinguishing it from thixotropy, which is time-dependent). wikipedia.org

Formulation Stability and Phase Separation Inhibition

The surfactant properties of this compound are fundamental to its role in ensuring formulation stability. As a surfactant, it reduces the surface tension between immiscible substances, such as oil and water, allowing them to be finely mixed and form stable emulsions cosmileeurope.eu. This prevents the coalescence of dispersed droplets and inhibits phase separation, a common issue in complex formulations.

In systems prone to liquid-liquid phase separation (LLPS), surfactants can maintain a homogeneous state nih.govnih.gov. By positioning themselves at the oil-water interface, they create a barrier that prevents the dispersed phase from aggregating. This stabilization is critical for maintaining the intended performance and shelf-life of a product. The ability to act as an emulsifier and cleansing agent is a direct result of this interfacial activity cosmileeurope.eu.

Targeted Delivery Systems and Deposition Enhancement

Mechanisms of Active Ingredient Deposition onto Substrates

This compound can enhance the deposition of active ingredients onto substrates like skin and hair through several mechanisms, primarily related to the formation of coacervates. Coacervation is a process that occurs when soluble complexes, often formed between anionic surfactants and cationic polymers, precipitate out of solution upon dilution, for example, during rinsing ulprospector.com.

In a typical formulation, hydrophobic active ingredients can become entrapped within the micelles formed by the surfactant system. During the rinsing process, the dilution of the formulation triggers the formation and precipitation of a coacervate phase containing the cationic polymer and the anionic components of the surfactant blend. Because amphoteric surfactants like this compound can interact with anionic surfactants, they can be incorporated into these complexes ulprospector.com. As the coacervate deposits onto the substrate (e.g., hair), it carries the entrapped active ingredients with it, leading to a significant increase in deposition efficiency compared to simply washing with the active ingredient alone ulprospector.com. The stability of the lather can also play a role, with higher lather stability potentially increasing active deposition ulprospector.com.

Coacervate Formation and its Influence on Delivery Efficiency

The formation of coacervates, a phenomenon of liquid-liquid phase separation, is a critical mechanism in advanced delivery systems. This process results in a polymer-rich phase, the coacervate, and a polymer-poor phase, the supernatant. The coacervate phase can encapsulate active ingredients, protecting them and controlling their release. The inclusion of surfactants, such as the amphoteric this compound, can significantly modulate the formation and properties of these coacervates, thereby influencing the delivery efficiency of encapsulated materials.

The interaction between polymers and surfactants to form coacervates is a complex process governed by a balance of electrostatic and hydrophobic interactions. In systems containing a cationic polymer, the anionic groups of a surfactant can interact electrostatically to form complexes. These complexes can then aggregate to form coacervate droplets. The unique molecular structure of this compound, possessing both a positive (quaternary ammonium) and a negative (sulfonate) charge, allows it to interact with polyelectrolytes in a pH-dependent manner. This amphoteric nature provides a versatile tool for tuning the properties of coacervate-based delivery systems.

Detailed research specifically quantifying the role of this compound in coacervate formation and its direct impact on delivery efficiency is limited in publicly available literature. However, the principles of surfactant-polymer interactions provide a framework for understanding its potential influence. The efficiency of these systems is often evaluated by the degree of deposition or delivery of an active ingredient to a target substrate.

Several factors are known to influence the formation and deposition of coacervates in engineered systems:

Polymer Characteristics: The molecular weight, charge density, and hydrophobicity of the polymer component are crucial. Higher molecular weight and charge density generally favor coacervate formation.

Surfactant Type and Concentration: The nature of the surfactant, including its charge and hydrocarbon chain length, plays a significant role. The concentration of the surfactant relative to the polymer is a key parameter in determining the phase behavior of the system.

Ionic Strength: The presence of salts can screen the electrostatic interactions between the polymer and surfactant, which can inhibit or modify coacervate formation.

pH: For systems containing pH-responsive components like amphoteric surfactants, pH is a critical variable that can alter the charge of the surfactant and thus its interaction with the polymer.

While specific data tables for this compound are not available in the reviewed literature, the following tables illustrate the type of data typically generated in studies of coacervate formation and deposition with other surfactant-polymer systems. These serve as a representation of the research methodologies used to evaluate such systems.

Table 1: Hypothetical Influence of Surfactant Type on Coacervate Formation and Deposition Efficiency

Surfactant TypeSurfactant Concentration (%)Coacervate Volume (mL)Deposition Efficiency (%)
Anionic0.50.865
Anionic1.01.578
Cationic0.50.342
Cationic1.00.755
Amphoteric (e.g., this compound)0.50.670
Amphoteric (e.g., this compound)1.01.285

This table is illustrative and does not represent actual experimental data for this compound.

Table 2: Hypothetical Effect of pH on Coacervate Formation with an Amphoteric Surfactant System

pHNet Charge of Amphoteric SurfactantCoacervate FormationActive Ingredient Entrapment (%)
4.0CationicHigh92
7.0ZwitterionicModerate75
9.0AnionicLow58

This table is illustrative and does not represent actual experimental data for this compound.

The delivery efficiency of a coacervate system is intrinsically linked to its physical properties, which are influenced by the interactions between its components. The inclusion of this compound would be expected to affect the size, stability, and rheology of the coacervate droplets. These characteristics, in turn, govern the deposition of the coacervate on a surface and the subsequent release of the encapsulated active ingredient. For instance, a more stable and cohesive coacervate may lead to higher deposition and a more controlled release profile. The amphoteric nature of this compound could be leveraged to create stimuli-responsive systems, where changes in pH trigger the release of the active ingredient, offering a sophisticated mechanism for targeted delivery. Further empirical research is necessary to fully elucidate the specific contributions of this compound to coacervate formation and to quantify its impact on delivery efficiency in various engineered systems.

Analytical Characterization Techniques for Oleamidopropyl Hydroxysultaine

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of Oleamidopropyl Hydroxysultaine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to confirm the identity and structure of this compound.

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. The complex structure of this compound—containing a long aliphatic chain, an amide linkage, a propyl bridge, and a hydroxysultaine headgroup—results in a series of characteristic signals. For instance, protons on the carbons adjacent to the quaternary nitrogen atom are deshielded and would appear at a lower field (higher ppm value) compared to standard alkyl protons nih.govresearchgate.net.

The ¹³C NMR spectrum complements the proton data by identifying the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the amide group, carbons in the unsaturated oleyl chain, and the carbons of the hydrophilic hydroxysultaine group nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Structural Units of this compound

Structural Unit Atom Predicted Chemical Shift (ppm)
Oleyl Chain
Terminal -CH₃ ~0.9
Bulk -(CH₂)n- ~1.2-1.4
-CH=CH- (alkene) ~5.3
-CH₂-C=O (alpha to carbonyl) ~2.2
Amide Linkage
-C(=O)NH- ~7.5-8.5 (¹H)
-C=O ~173 (¹³C)
Propyl Bridge
-NH-CH₂- ~3.3
-CH₂-CH₂-CH₂- ~1.8
-CH₂-N⁺- ~3.4
Hydroxysultaine Headgroup
-N⁺-(CH₃)₂ ~3.1
-N⁺-CH₂- ~3.8
-CH(OH)- ~4.2

Note: Predicted values are based on standard chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending pressbooks.pub. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Key expected absorptions include a strong band for the amide C=O stretch, N-H stretching and bending bands, C-H stretching for both sp² (alkene) and sp³ (alkyl) carbons, a broad O-H stretch for the hydroxyl group, and strong, characteristic absorptions for the sulfonate (S=O) group researchgate.netuniroma1.itnih.govucla.edu. The presence and position of these bands provide confirmatory evidence of the compound's structure researchgate.net.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3550 - 3200 Strong, Broad
Amide (-CONH-) N-H Stretch 3500 - 3300 Medium
C=O Stretch (Amide I) 1690 - 1630 Strong
N-H Bend (Amide II) 1550 - 1510 Medium
Alkene (-CH=CH-) =C-H Stretch 3100 - 3010 Medium
C=C Stretch 1680 - 1620 Variable
Alkyl (-CH₂, -CH₃) C-H Stretch 2950 - 2850 Strong
Sulfonate (-SO₃⁻) S=O Asymmetric Stretch 1260 - 1150 Strong

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures to assess its purity and identify any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity and concentration of surfactants alfachemic.comthermofisher.com. Due to the lack of a strong UV-absorbing chromophore in the this compound molecule, conventional UV detectors are often unsuitable thermofisher.com. Instead, universal detectors such as the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are employed thermofisher.comwaters.compeakscientific.comwikipedia.org. These detectors are well-suited for analyzing non-volatile compounds like surfactants and are compatible with the gradient elution methods often required for complex samples waters.comtandfonline.com.

A common approach involves reversed-phase HPLC, where separation is based on the hydrophobicity of the analytes. The long oleyl chain provides significant hydrophobic character, allowing for good retention on columns like C8 or C18 waters.com.

Table 3: Typical HPLC-ELSD/CAD Method Parameters for Surfactant Analysis

Parameter Typical Condition
Column Reversed-Phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile (B52724) or Methanol
Elution Mode Gradient (e.g., increasing percentage of Mobile Phase B over time)
Flow Rate 0.5 - 1.0 mL/min
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
ELSD Nebulizer Temp. 30-50 °C

| ELSD Evaporator Temp. | 50-80 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry littlemsandsailing.com. This makes it the ideal tool for identifying and quantifying trace-level impurities and degradation products in the final product lcms.cz.

The manufacturing process of this compound can result in process-related impurities. Key potential impurities include the starting materials, such as the unreacted oleamidopropyl dimethylamine (B145610) (the "amidoamine" intermediate), and 3,3-dimethylaminopropylamine (DMAPA), which is used to synthesize the amidoamine cir-safety.orgcir-safety.orgdaneshyari.comwalshmedicalmedia.comskinsafeproducts.comnih.gov. LC-MS, particularly with tandem mass spectrometry (MS/MS), allows for the unambiguous identification of these compounds based on their specific mass-to-charge ratios and fragmentation patterns nih.gov. Electrospray ionization (ESI) is a common ionization technique used for analyzing polar, zwitterionic surfactants littlemsandsailing.comresearchgate.net.

Table 4: Potential Impurities and Degradants of this compound

Compound Name Molecular Formula Molecular Weight ( g/mol ) Role/Origin
Oleic Acid C₁₈H₃₄O₂ 282.47 Unreacted Starting Material
3,3-Dimethylaminopropylamine (DMAPA) C₅H₁₄N₂ 102.18 Impurity from Amidoamine Synthesis daneshyari.comskinsafeproducts.com

Surface and Interfacial Analytical Methods

As a surfactant, the primary function of this compound is to reduce surface and interfacial tension. Therefore, methods that characterize these properties are crucial. Tensiometry is the primary technique used to measure the surface activity of surfactant solutions.

By systematically measuring the surface tension of solutions with increasing concentrations of this compound, a concentration-versus-surface tension curve can be generated. The point at which the surface tension plateaus is known as the Critical Micelle Concentration (CMC) alfatest.itunicam.itresearchgate.net. The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles, and it represents the maximum efficiency of the surfactant for reducing surface tension alfatest.itsciencesconf.org. The Du Noüy ring method is a common and accurate technique for these measurements unicam.it.

Table 5: Mentioned Compounds

Compound Name
This compound
Oleic Acid
3,3-Dimethylaminopropylamine (DMAPA)
Oleamidopropyl Dimethylamine
Acetonitrile
Methanol
Formic Acid

Tensiometry for Surface and Interfacial Tension Measurements

Tensiometry is a critical technique for characterizing surfactants like this compound, as it directly measures their primary function: the reduction of surface and interfacial tension. Surfactants are defined as substances capable of reducing the surface tension of water to below 45 mN/m at a concentration of 0.5% by weight at 25°C. google.com This property arises from the amphiphilic nature of the surfactant molecules, which preferentially adsorb at interfaces, such as the air-water or oil-water interface.

The measurement of surface tension is commonly performed using methods like the Du Noüy ring method or pendant drop analysis. google.com In these techniques, the force required to pull a ring from the surface of the liquid or the shape of a liquid drop is measured, which directly correlates to the surface tension. For this compound, this data is crucial for determining its efficiency and effectiveness as a cleansing and foaming agent. Lowering the surface tension allows for the wetting of surfaces and the emulsification of oils, which are fundamental processes in cleaning applications.

Interfacial tension, the tension between two immiscible liquid phases (e.g., oil and water), is another key parameter. A lower interfacial tension indicates a greater ability of the surfactant to create stable emulsions. While specific experimental values for this compound are not detailed in the available literature, its performance in formulations is indicative of its strong ability to reduce both surface and interfacial tension.

Table 1: Representative Surface Tension Data for Surfactant Systems This table provides illustrative data for a related sulphate-free surfactant system to demonstrate typical values obtained via tensiometry.

Surfactant SystemConcentration (wt. %)Minimum Surface Tension (mN/m)
Alpha Olefin Sulfonate (AOS) & Sultaine (1:1 ratio)7.5% AOS / 7.5% Sultaine26.587

Zeta Potential Analysis for Surface Charge Determination

Zeta potential analysis is a technique used to determine the magnitude of the electrostatic charge at the surface of particles in a colloidal dispersion. For this compound, which forms micelles in solution, zeta potential measurements provide insight into the stability of the dispersion and the surface charge of the micelles.

This compound is a zwitterionic (or amphoteric) surfactant, meaning its molecular structure contains both a permanently positive quaternary ammonium (B1175870) group and a pH-dependent negatively charged sulfonate group. googleapis.com Consequently, the net surface charge of its micelles, and therefore the measured zeta potential, is highly dependent on the pH of the surrounding medium.

In alkaline solutions (high pH): The negative charge of the sulfonate group is dominant, leading to a negative zeta potential.

At the isoelectric point (pI): There is a specific pH at which the positive and negative charges balance, resulting in a net charge of zero. At this point, the zeta potential is approximately zero, and the colloidal system is typically least stable.

Dynamic Light Scattering (DLS) for Micelle and Aggregate Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension, making it ideal for characterizing the micelles and aggregates formed by this compound in solution. The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones.

Analysis of these fluctuations allows for the calculation of the translational diffusion coefficient, which can then be converted into a hydrodynamic diameter using the Stokes-Einstein equation. This information is crucial for understanding how formulation variables such as concentration, pH, and ionic strength influence the size and aggregation state of the surfactant micelles. For instance, at low concentrations, surfactants typically form small, spherical micelles, while at higher concentrations or in the presence of salt, they can transition to larger, worm-like structures.

Although specific DLS data for this compound is not provided in the reviewed literature, the table below presents typical data for other surfactant systems to illustrate the information that can be obtained.

Table 2: Illustrative DLS Data for Surfactant Micelle Sizing This table shows representative hydrodynamic diameters for micelles of different surfactant types to exemplify typical DLS results.

Surfactant SystemConditionMean Hydrodynamic Diameter (d_h, nm)
Sodium Dodecyl Sulfate (SDS)Low Concentration~4.8
Cocoamidopropyl Betaine (CAPB)Low Concentration~5.2
Mixed SDS/CAPB (1:1)Sphere-to-Rod Transition>10

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of materials like this compound.

In a TGA experiment, a sample is heated in a furnace, and its mass is continuously monitored. The resulting plot of mass versus temperature (a thermogram) provides information on decomposition temperatures, the presence of volatile components, and the amount of residual inorganic material. For this compound, TGA can identify the temperature at which the compound begins to degrade, which is critical information for determining safe storage and processing temperatures. The thermogram can also reveal multi-step decomposition pathways, which may correspond to the breakdown of different functional groups within the molecule.

While specific TGA data for this compound was not found in the reviewed literature, the following table illustrates the type of information that would be obtained from such an analysis.

Table 3: Hypothetical TGA Data for this compound This table provides a representative format for TGA results to illustrate the expected data.

ParameterTemperature Range (°C)Description
Onset of Decomposition (T_onset)e.g., 200 - 220Temperature at which significant mass loss begins.
Major Weight Loss Step 1e.g., 220 - 300Corresponds to the breakdown of the primary organic structure.
Major Weight Loss Step 2e.g., 300 - 450Further degradation of molecular fragments.
Final Residue at 600°C-Percentage of non-volatile material remaining.

Elemental Analysis for Compositional Characterization

Elemental analysis is a fundamental analytical technique used to determine the mass fraction of each element (primarily carbon, hydrogen, nitrogen, and sulfur) present in a compound. This analysis is essential for verifying the empirical formula of a synthesized compound and confirming its purity. For this compound, elemental analysis provides the data needed to calculate its theoretical oxygen demand (ThOD) for biodegradation studies and to confirm its elemental composition aligns with its known molecular structure. justia.comgoogle.com

The molecular formula of this compound is C₂₆H₅₂N₂O₅S. Based on the atomic masses of its constituent elements (C, H, N, O, S), the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimentally determined values from combustion analysis are compared.

Table 4: Theoretical Elemental Composition of this compound Based on the molecular formula C₂₆H₅₂N₂O₅S and a molecular weight of 504.77 g/mol .

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.01126312.28661.87%
HydrogenH1.0085252.41610.38%
NitrogenN14.007228.0145.55%
OxygenO15.999579.99515.85%
SulfurS32.06132.0606.35%

Environmental Considerations and Degradation Pathways of Oleamidopropyl Hydroxysultaine

Biodegradation Mechanisms and Rates in Aquatic Environments

Biodegradation is a primary pathway for the removal of surfactants from aquatic environments. The molecular structure of Oleamidopropyl hydroxysultaine, featuring an amide linkage and a long oleyl chain, suggests susceptibility to microbial degradation.

Amphoteric surfactants are generally considered to be biodegradable under both aerobic and anaerobic conditions. Studies on various amphoteric surfactants, including alkylamido betaines and imidazoline (B1206853) derivatives, have demonstrated that they are readily biodegradable in aerobic environments. nih.gov For instance, cocamidopropyl hydroxysultaine is reported to be readily biodegradable. rusticstrength.com The biodegradation of a similar compound, cocamidopropyl betaine, has been shown to be carried out by bacteria of the genus Pseudomonas. scispace.comresearchgate.net The degradation process likely involves the initial enzymatic cleavage of the amide bond, separating the hydrophobic fatty acid tail from the hydrophilic head group. The resulting fatty acid can then be metabolized through β-oxidation, a common aerobic pathway for the breakdown of long-chain fatty acids.

Under anaerobic conditions, which are prevalent in environments such as river sediments and sludge digesters, the biodegradability of surfactants can be more variable. nih.gov However, research has indicated that alkylamido betaines are also easily biodegradable under anaerobic conditions. nih.govresearchgate.net This suggests that this compound may also undergo degradation in the absence of oxygen, which is a crucial characteristic for its removal in various environmental compartments.

The rate and extent of biodegradation of surfactants are influenced by several environmental factors. These can include temperature, pH, and the presence of acclimated microbial populations. mdpi.com While specific studies on this compound are not available, general principles of surfactant biodegradation suggest that optimal conditions for microbial activity will enhance its degradation. For many microbial processes, neutral to slightly alkaline pH and moderate temperatures support higher rates of biodegradation. The presence of a microbial community previously exposed to similar surfactants can also lead to faster acclimation and degradation.

Fate and Transport in Environmental Compartments

The ultimate fate of this compound in the environment is also dependent on its transport and partitioning behavior between water, soil, and sediment.

Surfactants, due to their amphiphilic nature, have a tendency to adsorb to solid surfaces. nih.gov When introduced into aquatic systems, this compound is likely to partition from the water column to suspended solids and bottom sediments. This adsorption is primarily driven by the interaction of the long, hydrophobic oleyl tail with organic matter in the soil and sediment. The hydrophilic headgroup will remain oriented towards the aqueous phase. The extent of adsorption is influenced by the organic carbon content of the soil or sediment; higher organic carbon content generally leads to greater adsorption. mdpi.com While specific adsorption coefficients (Koc) for this compound are not documented, the behavior of other long-chain surfactants suggests a potential for significant adsorption. mdpi.com It is important to note that repeated application of certain surfactants to soil can alter the soil's physical properties, potentially affecting its wettability. mdpi.com

Table 1: General Effects of Surfactant Properties on Adsorption

Surfactant PropertyInfluence on Adsorption to Soil/Sediment
Long Hydrophobic ChainIncreases adsorption potential
Ionic HeadgroupCan interact with charged sites on clay minerals
High Organic Carbon in SoilIncreases adsorption

Advanced Oxidation Processes for Environmental Remediation

For wastewaters containing recalcitrant surfactants that are not fully removed by conventional biological treatment, Advanced Oxidation Processes (AOPs) offer a potential treatment solution. researchgate.netresearchgate.netmdpi.comrsc.orgnih.gov AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds, breaking them down into smaller, more biodegradable molecules, or completely mineralizing them to carbon dioxide and water. researchgate.net

Common AOPs include ozonation, UV/H2O2, and Fenton-based processes. nih.gov These methods have been shown to be effective in degrading various types of surfactants, including anionic, non-ionic, and some amphoteric surfactants. researchgate.net While no studies have been found that specifically investigate the application of AOPs to this compound, the general effectiveness of these processes on other surfactants suggests that they would likely be successful in degrading this compound as well. The degradation would likely proceed through the attack of hydroxyl radicals on the unsaturated bond in the oleyl chain and on the carbon atoms adjacent to the nitrogen atom and the amide group.

Table 2: Common Advanced Oxidation Processes for Wastewater Treatment

AOP MethodDescriptionPotential for Surfactant Degradation
OzonationInvolves the use of ozone (O3) to oxidize pollutants.Effective for many surfactant types.
UV/H2O2Utilizes ultraviolet light to cleave hydrogen peroxide (H2O2) into hydroxyl radicals.Shown to be effective for surfactant degradation.
Fenton ProcessUses ferrous iron (Fe2+) to catalyze the decomposition of H2O2 into hydroxyl radicals.A powerful method for treating recalcitrant organic compounds.

Photolytic Degradation

Photolytic degradation involves the breakdown of a chemical compound by absorbing photons from sunlight. The susceptibility of an organic molecule to photodegradation depends on its ability to absorb light in the ultraviolet (UV) and visible spectrum and the efficiency with which this absorbed energy leads to bond cleavage.

While direct photolysis studies on this compound are not documented, the potential for photodegradation can be inferred from its structural motifs. The oleamido portion of the molecule, with its amide linkage, is generally resistant to direct photolysis. However, the presence of impurities or sensitizing agents in the environment can promote indirect photolytic processes. Activator adjuvants used in some formulations may also play a role in mitigating photodegradation by providing a protective effect.

Research on other amidoamine-based surfactants suggests that the tertiary amine group could be a site for photo-oxidative reactions, potentially leading to the formation of N-oxides and subsequent cleavage of the alkyl chain. The hydroxysultaine group is anticipated to be relatively stable to photolytic degradation.

Table 1: Potential Photolytic Degradation Intermediates of Structurally Similar Amidoamine Surfactants

Potential Intermediate Formation Pathway Significance
N-oxide derivativesPhoto-oxidation of the tertiary amineInitial step in the degradation of the amidoamine linkage
Short-chain fatty acidsCleavage of the oleyl chainIndicates breakdown of the hydrophobic tail
Amine degradation productsCleavage of the C-N bondsFurther breakdown of the core structure

Note: This table is illustrative and based on the photodegradation of structurally related amidoamine surfactants. Specific intermediates for this compound have not been experimentally verified.

Chemical Oxidation Studies

Chemical oxidation in the aquatic environment is primarily driven by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can be generated through various photochemical and biological processes. These highly reactive species can initiate the degradation of persistent organic pollutants.

Studies on the chemical oxidation of amine-containing compounds indicate that the tertiary amine in the this compound structure is a likely point of initial attack by hydroxyl radicals. This can lead to a series of reactions, including hydrogen abstraction, electron transfer, and subsequent cleavage of C-N and C-C bonds.

The amide linkage is generally more resistant to oxidation than the amine group but can undergo hydrolysis under certain conditions, a process that can be accelerated by the presence of strong oxidizing agents. The oleyl chain, with its carbon-carbon double bond, is also susceptible to oxidation, which can lead to the formation of various oxygenated products and eventual chain cleavage. The hydroxysultaine group is expected to be relatively resistant to chemical oxidation. The aerobic and anaerobic biodegradability of some amido amine oxides has been investigated, indicating that the amido amine oxide structure can be broken down by microorganisms.

Table 2: Potential Chemical Oxidation Products of Structurally Similar Amidoamine Surfactants

Potential Product Oxidizing Agent Potential Degradation Pathway
Amine oxidesHydroxyl radicalsOxidation of the tertiary amine
Aldehydes and carboxylic acidsOzone, Hydroxyl radicalsCleavage of the oleyl chain at the double bond
Short-chain amidoaminesHydroxyl radicalsCleavage of the hydrophobic tail

Note: This table is illustrative and based on the chemical oxidation of structurally related amidoamine surfactants. Specific oxidation products for this compound have not been experimentally verified.

Future Research Directions and Emerging Applications

Development of Novel Oleamidopropyl Hydroxysultaine Derivatives

The chemical structure of this compound, featuring a long unsaturated alkyl chain, an amide linker, and a zwitterionic hydroxysultaine headgroup, offers multiple avenues for modification to create derivatives with tailored properties.

A deeper understanding of the relationship between the molecular structure of this compound derivatives and their physicochemical properties is crucial for designing next-generation surfactants. Key areas of investigation will likely include the modification of the hydrophobic tail and the hydrophilic headgroup.

Research into the structure-activity relationships of other fatty acid derivatives has shown that variations in chain length, degree of unsaturation, and the presence of functional groups can significantly impact their antimicrobial and surface-active properties. For instance, studies on amidoamine oxides have demonstrated that the length of the methylene (B1212753) chain in the hydrophobic part influences the gelation temperature and aggregate structures in aqueous solutions. This suggests that synthesizing this compound analogues with varying alkyl chain lengths (e.g., from caprylic, lauric, or stearic acids) could yield derivatives with different foaming, emulsifying, and thickening capabilities.

Furthermore, the introduction of additional functional groups, such as hydroxyl or ether linkages, into the oleyl backbone could alter the surfactant's solubility, biodegradability, and interaction with other components in a formulation. The goal of such structural modifications would be to create a matrix of derivatives and systematically evaluate their performance attributes, as summarized in the table below.

Table 1: Potential Structural Modifications of this compound and Their Expected Impact on Performance

Molecular Moiety Modification Strategy Potential Impact on Performance
Hydrophobic Tail (Oleyl Group) Varying alkyl chain length (e.g., C12, C14, C16) Altered Critical Micelle Concentration (CMC), foaming capacity, and viscosity building.
Introducing branching in the alkyl chain Improved cold water solubility and enhanced hard water tolerance.
Modifying the degree of unsaturation Changes in packing at interfaces, affecting surface tension reduction and emulsification.
Amide Linker Replacing with an ester or ether linkage Modified hydrolytic stability and biodegradability profile.
Hydrophilic Headgroup Introducing polyoxyethylene (EO) or polyoxypropylene (PO) units Enhanced water solubility, and modification of foaming and emulsifying properties.
Altering the substitution on the quaternary nitrogen Fine-tuning of charge density and interaction with anionic and cationic species.

The synthesis of this compound traditionally involves oleic acid, which is derived from natural fats and oils. However, the other key intermediates, such as 3-(dimethylamino)propylamine (DMAPA) and epichlorohydrin (B41342), are typically derived from petrochemical sources. A significant future research direction is the development of fully bio-based and sustainable synthesis routes for this and related amphoteric surfactants.

Recent advancements in green chemistry and biotechnology offer promising pathways to produce key chemical building blocks from renewable resources. For example, research is actively exploring the production of bio-based amines and epichlorohydrin from glycerol, a byproduct of biodiesel production. The principles of green chemistry, such as the use of renewable feedstocks, solvent-free reaction conditions, and enzymatic catalysis, are being increasingly applied to surfactant synthesis.

The development of chemo-enzymatic processes, where enzymes are used as catalysts for specific reaction steps, could lead to milder reaction conditions, higher selectivity, and reduced byproduct formation. For example, lipases could be employed for the amidation of bio-derived fatty acids with bio-based amines. The following table outlines potential bio-based feedstocks for the synthesis of this compound.

Table 2: Potential Bio-based Feedstocks for Sustainable this compound Synthesis

Component of this compound Conventional Source Potential Bio-based Feedstock/Route
Oleic Acid Vegetable oils (e.g., olive, canola), animal fats Already bio-based. Can be sourced from non-food crops or algal oils.
Dimethylaminopropylamine (DMAPA) Petrochemical Bio-based diamines from fermentation of sugars or amino acids.
Hydroxysultaine Group (from Epichlorohydrin and Sodium Bisulfite) Propylene (petrochemical) Glycerol (biodiesel byproduct) as a precursor for epichlorohydrin.

Integration in Multifunctional Material Systems

The unique properties of this compound, such as its zwitterionic nature, surface activity, and stability over a wide pH range, make it an attractive candidate for integration into multifunctional material systems. These are advanced materials designed to exhibit multiple, often stimuli-responsive, properties.

One emerging area of application is in the development of "smart" coatings and surfaces. For instance, amphoteric surfactants can be incorporated into polymer matrices to create surfaces with tunable wettability or antimicrobial properties. The zwitterionic character of the hydroxysultaine headgroup could be exploited to create surfaces that resist biofouling, as similar structures are known to mimic the cell membrane surface.

In the realm of stimuli-responsive materials, this compound could be used as a stabilizer in polymer dispersions that respond to changes in pH or temperature. The pH-dependent charge of the surfactant could be used to control the aggregation and dispersion of particles, leading to applications in areas such as controlled-release drug delivery systems and smart hydrogels.

Computational Modeling and Simulation of Molecular Interactions

Computational chemistry offers powerful tools to investigate the behavior of surfactants at the molecular level, providing insights that are often difficult to obtain through experimental methods alone. Future research on this compound will undoubtedly leverage these techniques to accelerate the design of new derivatives and formulations.

Molecular dynamics (MD) simulations can be used to model the behavior of surfactant molecules at interfaces, such as the air-water or oil-water interface. For this compound, MD simulations could provide valuable information on:

Adsorption and Orientation: How individual molecules arrange themselves at an interface, which influences properties like surface tension reduction.

Micelle Formation: The process of self-assembly into micelles in the bulk solution, including the prediction of the critical micelle concentration (CMC).

Interaction with Other Molecules: How this compound interacts with other surfactants, polymers, and active ingredients in a formulation.

By simulating the behavior of a series of virtual derivatives with systematic structural modifications, researchers can pre-screen candidates with desired interfacial properties before undertaking laborious and costly laboratory synthesis. This approach can significantly accelerate the development of new and improved formulations.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to study the electronic structure of molecules and elucidate reaction mechanisms at the atomic level. The synthesis of the hydroxysultaine headgroup typically involves the reaction of a tertiary amine with an intermediate formed from epichlorohydrin and sodium bisulfite.

Quantum chemical calculations could be used to:

Model Reaction Pathways: Determine the most likely mechanism for the formation of the hydroxysultaine ring, including the identification of transition states and intermediates.

Predict Reactivity: Understand how the electronic properties of the tertiary amine and the epoxide influence the reaction rate and yield. A quantum chemical study of the reaction between tertiary amines and epichlorohydrin has shown that the steric and electronic effects of the amine substituents play a crucial role in the reaction kinetics.

Investigate Degradation Pathways: Model the potential degradation mechanisms of this compound under various environmental conditions, which is important for assessing its long-term stability and environmental fate.

These computational insights can guide the optimization of synthesis conditions to improve efficiency and reduce the formation of unwanted byproducts.

Advanced Characterization Techniques for In-situ Monitoring

A variety of sophisticated analytical methods are employed for the in-situ characterization of surfactants like this compound. These techniques offer a window into the molecular and macroscopic properties of the system without disturbing its equilibrium.

Spectroscopic techniques are particularly powerful for probing the molecular structure and orientation of surfactants at interfaces. Vibrational sum-frequency generation (VSFG) spectroscopy, for instance, is a surface-sensitive technique that can provide information on the conformational order of the alkyl chains of this compound at an air-water or oil-water interface. nih.govuoregon.edu By analyzing the vibrational spectra of the C-H stretching modes of the oleyl group, researchers can deduce the orientation and packing of the surfactant molecules. Similarly, infrared reflection-absorption spectroscopy (IRRAS) can be used to study the vibrational modes of molecules at interfaces, offering insights into molecular organization and intermolecular interactions. chemrxiv.org For formulations such as cosmetics applied to the skin, in vivo Raman spectroscopy has emerged as a non-invasive method to track the penetration and distribution of active ingredients and excipients like this compound within the skin layers. horiba.com

Electrochemical methods offer another avenue for in-situ monitoring, particularly for ionic or amphoteric surfactants. Techniques such as conductivity measurements and the use of ion-selective electrodes (ISEs) can track the concentration of ionic species in a solution in real-time. acs.org For an amphoteric surfactant like this compound, these methods could be adapted to monitor changes in its net charge and concentration as a function of pH or interaction with other charged species in a formulation. shu.ac.uk Tensammetry, which measures changes in the electrode capacity due to surfactant adsorption, can be used to study the adsorption kinetics of surfactants at interfaces. rsc.org

The physical stability of emulsions and suspensions containing this compound can be monitored in real-time using light scattering techniques . Static Multiple Light Scattering (SMLS) is a non-destructive optical method that can quantify destabilization phenomena such as creaming, sedimentation, flocculation, and coalescence in concentrated formulations without the need for dilution. microtrac.com This provides a more accurate representation of the product's shelf-life and performance.

Finally, tensiometry , particularly bubble pressure tensiometry, is a valuable tool for the in-situ monitoring of surfactant concentration in industrial processes. kruss-scientific.com By measuring the dynamic surface tension, which is dependent on the surfactant concentration, this method allows for real-time control of cleaning baths or electroplating solutions where this compound might be used. kruss-scientific.com

The table below summarizes some of the key advanced characterization techniques applicable for the in-situ monitoring of this compound.

Technique CategorySpecific MethodInformation ObtainedApplication Relevance
Spectroscopy Vibrational Sum-Frequency Generation (VSFG)Molecular orientation and conformation at interfacesUnderstanding interfacial behavior in emulsions and foams
Infrared Reflection-Absorption Spectroscopy (IRRAS)Molecular organization and intermolecular interactionsStudying thin films and surface coatings
In Vivo Raman SpectroscopyPenetration and distribution in complex media (e.g., skin)Assessing the delivery of active ingredients in cosmetic and dermatological formulations
Electrochemistry Conductivity Measurements & Ion-Selective ElectrodesReal-time concentration of ionic speciesMonitoring formulation processes and stability
TensammetryAdsorption kinetics at interfacesCharacterizing the dynamic surface activity
Light Scattering Static Multiple Light Scattering (SMLS)Real-time stability of emulsions and suspensionsPredicting shelf-life and performance of complex formulations
Tensiometry Bubble Pressure TensiometryDynamic surface tension and surfactant concentrationProcess control in industrial applications

Q & A

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with experimental data from soil/water partitioning studies. Use software tools like EPI Suite or TEST for ecotoxicity profiling .

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